![molecular formula C15H15NO B3359630 2-Acetamino-3'-methylbiphenyl CAS No. 869631-33-4](/img/structure/B3359630.png)
2-Acetamino-3'-methylbiphenyl
Overview
Description
2-Acetamino-3’-methylbiphenyl, also known by its IUPAC name N-(3’-methyl-[1,1’-biphenyl]-2-yl)acetamide, is a compound with the molecular weight of 225.29 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of 2-Acetamino-3’-methylbiphenyl is C15H15NO . The InChI code for the compound is 1S/C15H15NO/c1-11-6-5-7-13(10-11)14-8-3-4-9-15(14)16-12(2)17/h3-10H,1-2H3,(H,16,17) .Physical And Chemical Properties Analysis
2-Acetamino-3’-methylbiphenyl appears as a yellow to off-white solid . It has a boiling point of 381.5±11.0 °C at 760 mmHg . The melting point ranges from 78 to 82 °C . The density of the compound is approximately 1.1±0.1 g/cm3 .Scientific Research Applications
Chemical Synthesis
2-Acetamino-3’-methylbiphenyl is used in the synthesis of various chemical compounds . It is often used as a starting material or intermediate in the synthesis of more complex molecules .
Preparation of Biaryl Amide Substrates
In the field of organic chemistry, 2-Acetamino-3’-methylbiphenyl has been used in the preparation of biaryl amide substrates . This involves a reaction with 2’-Bromoacetanilide under specific conditions .
C-H Functionalization / C-N Bond Formation
2-Acetamino-3’-methylbiphenyl has been used in combined C-H functionalization / C-N bond formation routes to carbazoles . This process involves the use of palladium catalysis and specific reaction conditions .
Oxidation Reactions
2-Acetamino-3’-methylbiphenyl can undergo selective oxidation reactions . For example, it has been used in studies involving the CYP101B1 enzyme, where it was found that the oxidation was selective for attack at the methyl C–H bonds .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is structurally similar to acetaminophen (also known as paracetamol), which primarily targets the cyclooxygenase enzymes cox-1 and cox-2 .
Mode of Action
Based on its structural similarity to acetaminophen, it may inhibit cox-1 and cox-2 through metabolism by the peroxidase function of these isoenzymes . This results in inhibition of phenoxyl radical formation from a critical tyrosine residue essential for the cyclooxygenase activity of COX-1 and COX-2 and prostaglandin (PG) synthesis .
Biochemical Pathways
Acetaminophen, a structurally similar compound, affects the arachidonic acid pathway by inhibiting the synthesis of prostaglandins and related factors .
Result of Action
Based on its structural similarity to acetaminophen, it may have analgesic and antipyretic effects .
properties
IUPAC Name |
N-[2-(3-methylphenyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-6-5-7-13(10-11)14-8-3-4-9-15(14)16-12(2)17/h3-10H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKOADCFXDQCDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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